molecular formula C15H15F5N4O2S B10927433 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B10927433
M. Wt: 410.4 g/mol
InChI Key: VUMVJHWOUXUMJT-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a combination of pyrazole, sulfonyl, and piperazine moieties

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the difluoromethyl group:

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent.

    Formation of the piperazine ring: The final step involves the coupling of the sulfonylated pyrazole with a piperazine derivative, which may involve nucleophilic substitution reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperazine rings.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfonyl and piperazine functionalities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a key pharmacophore, while the piperazine ring may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine include:

    Roflumilast: A phosphodiesterase-4 inhibitor with a similar sulfonyl-pyrazole structure.

    Vilanterol: A long-acting beta-agonist with a piperazine moiety.

    Sildenafil: A phosphodiesterase-5 inhibitor with a piperazine ring.

The uniqueness of this compound lies in its combination of difluoromethyl, sulfonyl, and trifluoromethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H15F5N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C15H15F5N4O2S/c16-14(17)24-10-13(9-21-24)27(25,26)23-6-4-22(5-7-23)12-3-1-2-11(8-12)15(18,19)20/h1-3,8-10,14H,4-7H2

InChI Key

VUMVJHWOUXUMJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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